![molecular formula C20H24FN3S B3528921 4-(4-fluorophenyl)-N-(4-isopropylphenyl)-1-piperazinecarbothioamide](/img/structure/B3528921.png)
4-(4-fluorophenyl)-N-(4-isopropylphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(4-isopropylphenyl)-1-piperazinecarbothioamide, also known as piperazinecarbothioamide or abbreviated as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the mu-opioid receptor and has been studied for its ability to modulate opioid signaling pathways in the brain.
Wirkmechanismus
CTAP acts as a selective antagonist of the mu-opioid receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the rewarding effects of opioids and a decrease in opioid-seeking behavior. CTAP has also been shown to have analgesic properties, possibly through the modulation of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that CTAP can reduce the self-administration of opioids such as morphine and heroin, suggesting a potential therapeutic application in opioid addiction. Additionally, CTAP has been shown to have analgesic effects in animal models, possibly through the modulation of other neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for use in laboratory experiments. The compound is selective for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways in the brain. Additionally, CTAP has been shown to have a long half-life, which allows for sustained effects in animal models. However, one limitation of CTAP is its low solubility in water, which can make dosing and administration in animal models more difficult.
Zukünftige Richtungen
There are several potential future directions for research on CTAP. One area of interest is the development of CTAP as a treatment for opioid addiction. Studies have shown promising results in animal models, and further research is needed to determine the efficacy and safety of CTAP in humans. Additionally, CTAP may have potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Further research is needed to determine the optimal dosing and administration of CTAP for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied in scientific research for its potential therapeutic applications in opioid addiction and pain management. The compound has been shown to selectively block the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. This selective antagonism of the mu-opioid receptor has been shown to reduce the rewarding effects of opioids and may have potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3S/c1-15(2)16-3-7-18(8-4-16)22-20(25)24-13-11-23(12-14-24)19-9-5-17(21)6-10-19/h3-10,15H,11-14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKKMYFNHSEDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.